molecular formula C15H10N6 B11054088 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B11054088
M. Wt: 274.28 g/mol
InChI Key: DJLZTHBWIPRXJR-UHFFFAOYSA-N
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Description

7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyridine and triazolopyrimidine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-aminopyridine with a suitable pyridine aldehyde in the presence of a cyclizing agent.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings.

    Reduction: Reduction reactions could potentially modify the triazolopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Pyridin-2-yl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(Pyridin-3-yl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The unique arrangement of pyridine rings in 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine may confer distinct biological activities or chemical reactivity compared to its analogs.

properties

Molecular Formula

C15H10N6

Molecular Weight

274.28 g/mol

IUPAC Name

7-pyridin-2-yl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10N6/c1-2-8-17-12(5-1)13-6-9-18-15-19-14(20-21(13)15)11-4-3-7-16-10-11/h1-10H

InChI Key

DJLZTHBWIPRXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4

Origin of Product

United States

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